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molecular formula C11H7ClN2O3 B2386305 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid CAS No. 339030-73-8

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Cat. No. B2386305
M. Wt: 250.64
InChI Key: YTIMCBIDXRPLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872009B2

Procedure details

4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (100 mg, 0.4 mmol) was dissolved in 3 ml EtOH and Pd/C (25 mg) was added. A H2 balloon was attached to the reaction vessel and the mixture was stirred for 4 h. The reaction was filtered through a pad of Celite®, concentrated and used without further purification in the next reaction. MS m/z: 217(100%, M+1)).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:15]([OH:17])=[O:16])=[N:4][N:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:6](=[O:8])[CH:7]=1>CCO.[Pd]>[O:8]=[C:6]1[N:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:4]=[C:3]([C:15]([OH:17])=[O:16])[CH:2]=[CH:7]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C(=NN(C(C1)=O)C1=CC=CC=C1)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
used without further purification in the next reaction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
O=C1C=CC(=NN1C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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